

# Application Notes and Protocols for Studying $\beta$ -Lactamase Kinetics Using Ledaborbactam

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## Compound of Interest

Compound Name: *Ledaborbactam*

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## Introduction

**Ledaborbactam** (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum  $\beta$ -lactamase inhibitor (BLI) belonging to the cyclic boronate class.<sup>[1][2][3][4][5]</sup> It is being developed to restore the efficacy of  $\beta$ -lactam antibiotics against multidrug-resistant Gram-negative bacteria that produce serine  $\beta$ -lactamases.<sup>[1][2][3][4][5]</sup> These enzymes, categorized into Ambler classes A, C, and D, are a primary mechanism of resistance to many life-saving  $\beta$ -lactam antibiotics.<sup>[4]</sup> **Ledaborbactam's** mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of these enzymes, thereby inactivating them and protecting the partner antibiotic from hydrolysis.<sup>[1][6]</sup>

These application notes provide a comprehensive guide for researchers utilizing **ledaborbactam** as a tool to study the kinetics of  $\beta$ -lactamase enzymes. The protocols outlined below detail the necessary steps for determining key kinetic parameters, including the half-maximal inhibitory concentration (IC<sub>50</sub>), the inhibition constant (K<sub>i</sub>), and the second-order rate constant for inactivation (k<sub>2</sub>/K<sub>i</sub>).

## Mechanism of Action

**Ledaborbactam's** inhibitory activity follows a two-step model. Initially, a noncovalent complex is formed between the enzyme and the inhibitor. This is followed by the formation of a

reversible covalent bond between the boron atom of **ledaborbactam** and the hydroxyl group of the active site serine residue of the  $\beta$ -lactamase.[\[1\]](#)

**Fig. 1:** Two-step reversible covalent inhibition of  $\beta$ -lactamase by **ledaborbactam**.

## Quantitative Data

The inhibitory potency of **ledaborbactam** has been characterized against a range of purified serine  $\beta$ -lactamases. The following tables summarize the reported IC<sub>50</sub>, K<sub>i</sub>, and k<sub>2</sub>/K<sub>i</sub> values.

Table 1: IC<sub>50</sub> Values of **Ledaborbactam** Against Purified Serine  $\beta$ -Lactamases[\[1\]](#)[\[7\]](#)

Ambler Class	$\beta$ -Lactamase	IC <sub>50</sub> ( $\mu$ M)
A	CTX-M-15	0.02
A	KPC-2	0.08
C	P99AmpC	0.01
C	CMY-2	0.01
D	OXA-1	0.07
D	OXA-48	0.32

Table 2: Kinetic Parameters of **Ledaborbactam** Against Purified Serine  $\beta$ -Lactamases[\[1\]](#)[\[7\]](#)

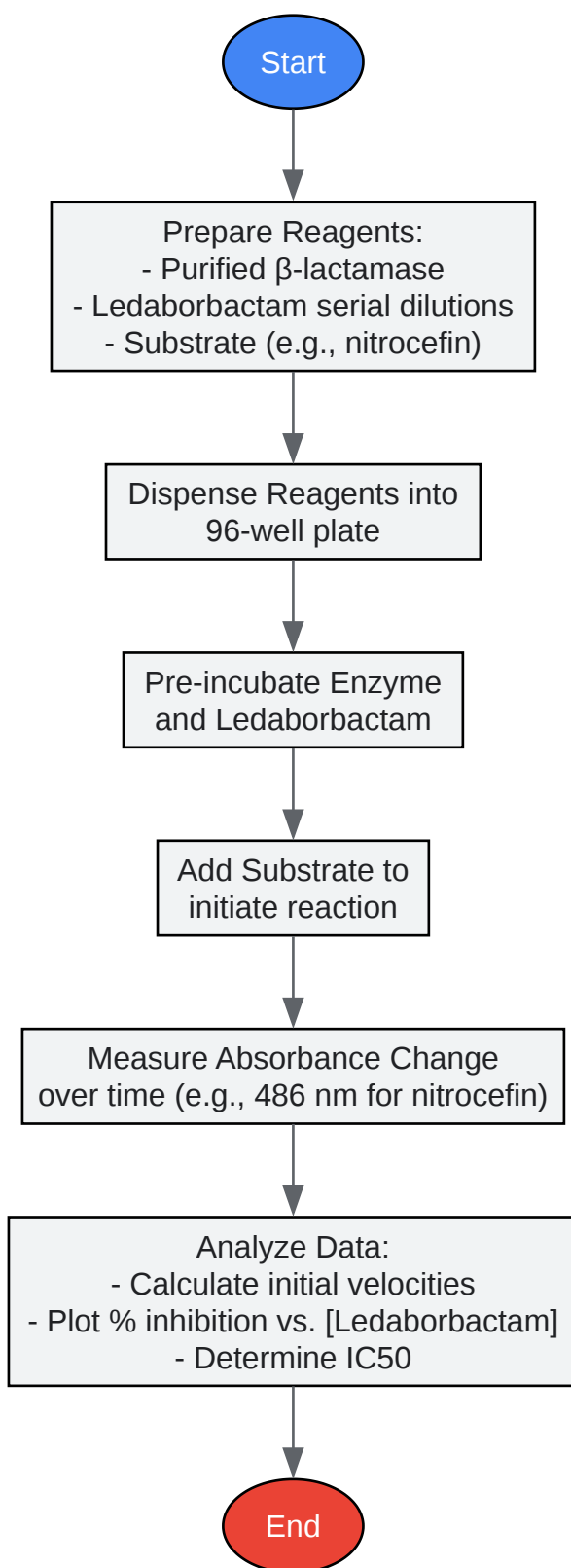
Ambler Class	$\beta$ -Lactamase	K <sub>i</sub> ( $\mu$ M)	k <sub>2</sub> /K <sub>i</sub> (10 <sup>4</sup> M <sup>-1</sup> s <sup>-1</sup> )
A	KPC-2	0.11	2.9
A	CTX-M-15	0.01	4.8
A	SHV-5	0.04	1.1
C	P99AmpC	0.01	6.0

## Experimental Protocols

The following protocols are based on methodologies reported for the kinetic characterization of **ledaborbactam** and other boronic acid-based  $\beta$ -lactamase inhibitors.

## Protocol 1: Determination of IC<sub>50</sub> Values

This protocol outlines the procedure for determining the concentration of **ledaborbactam** required to inhibit 50% of the  $\beta$ -lactamase activity.



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**Fig. 2:** Workflow for IC50 determination.

#### Materials:

- Purified  $\beta$ -lactamase enzyme
- **Ledaborbactam**
- Chromogenic substrate (e.g., nitrocefin for most enzymes, cefotaxime for CTX-M-15 and SHV-5, imipenem for KPC-2)[7]
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of kinetic measurements

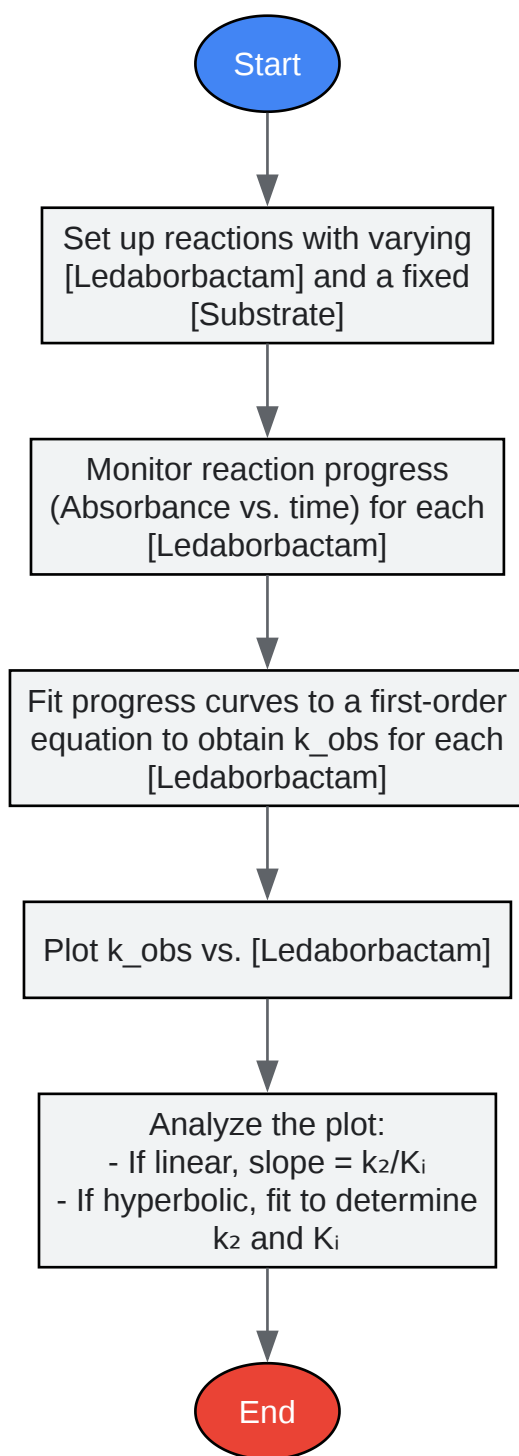
#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of **ledaborbactam** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.
  - Prepare a working solution of the purified  $\beta$ -lactamase in assay buffer. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis for at least 10 minutes.
  - Prepare a stock solution of the substrate in assay buffer. The final substrate concentration should be at or near the Michaelis constant ( $K_m$ ) for the specific enzyme.
- Assay Setup:
  - In a 96-well plate, add a fixed volume of the  $\beta$ -lactamase solution to each well.
  - Add an equal volume of the serially diluted **ledaborbactam** solutions to the wells. Include control wells with buffer instead of inhibitor (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background control).
- Pre-incubation:

- Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
  - Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
  - Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis).
- Data Analysis:
  - Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the reaction progress curves.
  - Determine the percentage of inhibition for each **ledaborbactam** concentration relative to the uninhibited control.
  - Plot the percentage of inhibition versus the logarithm of the **ledaborbactam** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: Determination of $K_i$ and $k_2/K_i$

This protocol is for determining the kinetic parameters of reversible, time-dependent inhibition.



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